4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines and ketones under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as boron trifluoride etherate or piperidine, which facilitate the formation of the pyrrolone ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 1,4- and 1,5-diaryl-1H-imidazoles
- Isoxazoline and pyrazoline derivatives
Uniqueness
4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-acetyl-2-(2-chlorophenyl)-4-hydroxy-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H14ClNO3/c1-11(21)15-16(13-9-5-6-10-14(13)19)20(18(23)17(15)22)12-7-3-2-4-8-12/h2-10,16,22H,1H3 |
InChI Key |
OMGDMUOMPGYUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)C3=CC=CC=C3)O |
Origin of Product |
United States |
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